molecular formula C8H18N2O3 B13817094 tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate

tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate

Cat. No.: B13817094
M. Wt: 190.24 g/mol
InChI Key: SXFWEQYWMPPUCM-LURJTMIESA-N
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Description

tert-Butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate is a chemical compound with the molecular formula C8H18N2O3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it a useful intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of tert-butyl chloroformate and an amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

tert-Butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The protecting group can be removed under acidic or basic conditions, regenerating the free amine.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler derivative of carbamic acid, used as a protecting group for amines.

    Boc-protected amines: Compounds with a tert-butoxycarbonyl (Boc) group, commonly used in peptide synthesis.

    Fmoc-protected amines: Compounds with a fluorenylmethyloxycarbonyl (Fmoc) group, also used in peptide synthesis.

Uniqueness

tert-Butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate is unique due to its specific structure, which includes both a hydroxyamino group and a tert-butyl carbamate group. This combination allows for selective protection and deprotection of amines, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H18N2O3

Molecular Weight

190.24 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(hydroxyamino)propan-2-yl]carbamate

InChI

InChI=1S/C8H18N2O3/c1-6(5-9-12)10-7(11)13-8(2,3)4/h6,9,12H,5H2,1-4H3,(H,10,11)/t6-/m0/s1

InChI Key

SXFWEQYWMPPUCM-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CNO)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CNO)NC(=O)OC(C)(C)C

Origin of Product

United States

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